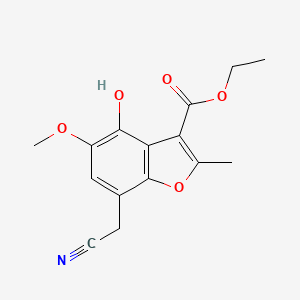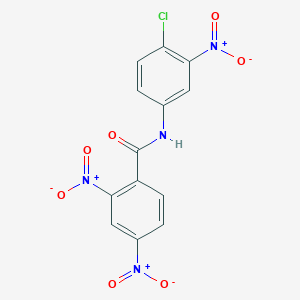
1-(2-chlorobenzyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promise in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential use in treating neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines and to induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential therapeutic applications. This compound has shown promise in treating various diseases, making it a valuable tool for researchers. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully explore its potential therapeutic applications.
Future Directions
There are many potential future directions for research on 1-(2-chlorobenzyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Additionally, further studies could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, future studies could investigate the potential use of this compound in treating other diseases beyond those currently being studied.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been achieved using various methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with pyrrole-2-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with urea and acetic anhydride to obtain the final product.
Scientific Research Applications
1-(2-chlorobenzyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-13-6-2-1-4-10(13)9-20-15(22)12(14(21)19-16(20)23)8-11-5-3-7-18-11/h1-8,22H,9H2,(H,19,21,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRPQDGINPLROS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=C(C(=O)NC2=O)/C=C/3\C=CC=N3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6122820.png)
![N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6122826.png)
![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6122848.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)

![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)

![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)